molecular formula C21H25NO4S B11987072 Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11987072
M. Wt: 387.5 g/mol
InChI Key: ZBJWODRKZZGOBU-UHFFFAOYSA-N
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Description

ET 2-((2-ETHOXYBENZOYL)AMINO)-6-ME-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzothiophene class Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ET 2-((2-ETHOXYBENZOYL)AMINO)-6-ME-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the benzothiophene core with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

ET 2-((2-ETHOXYBENZOYL)AMINO)-6-ME-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ET 2-((2-ETHOXYBENZOYL)AMINO)-6-ME-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies exploring its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ET 2-((2-ETHOXYBENZOYL)AMINO)-6-ME-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2-ETHOXYBENZOYL)AMINO)-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but lacks the methyl group at position 6.

    2-((2-ETHOXYBENZOYL)AMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with a saturated benzothiophene ring.

Uniqueness

ET 2-((2-ETHOXYBENZOYL)AMINO)-6-ME-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the ethoxybenzoyl and carboxylate groups, which confer specific chemical properties and reactivity. The methyl group at position 6 also contributes to its distinct characteristics compared to other benzothiophene derivatives.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-4-25-16-9-7-6-8-14(16)19(23)22-20-18(21(24)26-5-2)15-11-10-13(3)12-17(15)27-20/h6-9,13H,4-5,10-12H2,1-3H3,(H,22,23)

InChI Key

ZBJWODRKZZGOBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC

Origin of Product

United States

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